

## Chymase in Ophthalmic Pathologies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1942   |           |
| Cat. No.:            | B10796930 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, is emerging as a significant contributor to the pathogenesis of a spectrum of ophthalmic diseases. Beyond its classical role in the renin-angiotensin system (RAS), where it serves as a key enzyme in the conversion of angiotensin I to the potent vasoconstrictor and profibrotic agent angiotensin II, chymase is increasingly implicated in ocular inflammation, tissue remodeling, and fibrosis. This technical guide provides an in-depth exploration of the involvement of chymase in various eye diseases, including diabetic retinopathy, glaucoma, age-related macular degeneration, uveitis, vernal keratoconjunctivitis, and dry eye disease. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of current knowledge, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into chymase as a therapeutic target in ophthalmology.

# Introduction: The Multifaceted Role of Chymase in the Eye

The eye, a complex and immunologically distinct organ, is susceptible to a range of pathologies characterized by inflammation, neovascularization, and fibrosis. Mast cells, long recognized for their role in allergic responses, are resident in various ocular tissues, including the conjunctiva,



choroid, and uvea. Upon activation, these cells degranulate, releasing a host of potent mediators, with chymase being a prominent component.

Ocular chymase activity contributes to the local production of angiotensin II (Ang II), a key effector molecule in the renin-angiotensin system.[1] This localized RAS activation is independent of the systemic circulation and has been shown to play a critical role in the pathophysiology of several eye diseases. Ang II can promote inflammation, increase vascular permeability, stimulate the expression of vascular endothelial growth factor (VEGF), and drive fibrotic processes, all of which are hallmarks of various retinopathies and other ocular disorders.[1]

Furthermore, chymase possesses a broader substrate specificity, enabling it to activate other crucial signaling molecules and enzymes involved in tissue remodeling. This includes the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are pivotal in the breakdown and restructuring of the extracellular matrix.[2][3][4] The dysregulation of these processes by chymase can lead to the pathological changes observed in chronic ophthalmic diseases. This guide will delve into the specific roles of chymase in distinct ocular conditions, providing the necessary technical details to empower further research and therapeutic development.

## Chymase in Key Ophthalmic Diseases Diabetic Retinopathy

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and is characterized by progressive damage to the retinal microvasculature. Evidence strongly suggests the involvement of chymase in the pathogenesis of DR.

Quantitative Data:



| Ophthalm<br>ic<br>Disease                           | Sample<br>Type    | Patient<br>Group    | Chymase<br>Activity<br>(mean ±<br>SEM/SD) | Control<br>Group                       | Chymase<br>Activity<br>(mean ±<br>SEM/SD) | Referenc<br>e |
|-----------------------------------------------------|-------------------|---------------------|-------------------------------------------|----------------------------------------|-------------------------------------------|---------------|
| Proliferativ<br>e Diabetic<br>Retinopath<br>y (PDR) | Vitreous<br>Fluid | PDR Patients (n=11) | 0.70 ± 0.16<br>fmol/min/m<br>g protein    | Non-<br>diabetic<br>Patients<br>(n=11) | 0.35 ± 0.06<br>fmol/min/m<br>g protein    | [5]           |
| Proliferativ<br>e Diabetic<br>Retinopath<br>y (PDR) | Vitreous<br>Fluid | PDR Patients (n=14) | 0.06 ± 0.04<br>mU/mg<br>protein           | -                                      | -                                         | [6]           |

#### Signaling Pathways:

In diabetic retinopathy, hyperglycemia leads to the formation of advanced glycation end products (AGEs) and increased oxidative stress, which can activate mast cells in the retina. The released chymase contributes to the local conversion of angiotensin I to angiotensin II. Ang II, acting through its type 1 receptor (AT1R), triggers a cascade of downstream signaling events. This includes the activation of protein kinase C (PKC) and the MAP kinase pathway, leading to increased production of VEGF, a key driver of vascular permeability and neovascularization. Furthermore, chymase can directly activate TGF-β, which, through the Smad signaling pathway, promotes the expression of profibrotic genes, leading to basement membrane thickening and retinal fibrosis. Chymase can also activate MMPs, contributing to the breakdown of the extracellular matrix and facilitating vascular leakage and remodeling.[1]





Click to download full resolution via product page

Chymase signaling in diabetic retinopathy.

### Glaucoma

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, often associated with elevated intraocular pressure (IOP). Chymase is implicated in the fibrotic processes that can impede aqueous humor outflow and contribute to increased IOP, as well as in the wound healing response following glaucoma surgery.

#### Signaling Pathways:

In the context of glaucoma, particularly after filtering surgery, tissue injury triggers an inflammatory and wound healing response. Mast cells in the conjunctiva and sclera become activated and release chymase. Chymase contributes to scar formation by promoting the conversion of angiotensin I to angiotensin II, which in turn stimulates fibroblast proliferation and extracellular matrix deposition through the TGF- $\beta$ /Smad pathway. This can lead to the failure of the filtration bleb. Chymase inhibitors are being investigated as a potential therapy to prevent this post-surgical scarring.[7]





Click to download full resolution via product page

Chymase in post-surgical conjunctival scarring.

## **Age-Related Macular Degeneration (AMD)**

AMD is a leading cause of vision loss in the elderly, characterized by the degeneration of the macula. Both "dry" (atrophic) and "wet" (neovascular) forms of AMD involve inflammatory processes where mast cells and chymase are thought to play a role.

#### Signaling Pathways:

In AMD, chronic inflammation and oxidative stress in the retinal pigment epithelium (RPE) and choroid can lead to mast cell activation. The release of chymase contributes to the local inflammatory environment. In wet AMD, chymase-generated Ang II can promote choroidal neovascularization (CNV) through the upregulation of VEGF. Chymase can also activate MMPs, which degrade the extracellular matrix of Bruch's membrane, facilitating the growth of new, leaky blood vessels from the choroid into the subretinal space.

### **Uveitis**

Uveitis is an inflammatory condition affecting the uveal tract (iris, ciliary body, and choroid). Experimental autoimmune uveitis (EAU) is a common animal model used to study this disease. Mast cell degranulation and the release of inflammatory mediators, including chymase, are key events in the pathogenesis of uveitis.

## **Vernal Keratoconjunctivitis (VKC)**



VKC is a severe, chronic allergic inflammation of the ocular surface. It is characterized by intense itching, photophobia, and the presence of giant papillae on the upper tarsal conjunctiva. Mast cells are central to the allergic inflammatory cascade in VKC.

#### Quantitative Data:

| Ophthalm<br>ic<br>Disease | Sample<br>Type | Patient<br>Group                      | Chymase<br>Activity<br>(mean ±<br>SD) | Control<br>Group              | Chymase<br>Activity<br>(mean ±<br>SD) | Referenc<br>e |
|---------------------------|----------------|---------------------------------------|---------------------------------------|-------------------------------|---------------------------------------|---------------|
| Mild VKC                  | Tears          | Mild VKC Patients (n=13)              | 0.23 ± 0.07<br>mU                     | Healthy<br>Controls<br>(n=18) | 0.11 ± 0.05<br>mU                     | [8]           |
| Moderate<br>VKC           | Tears          | Moderate<br>VKC<br>Patients<br>(n=18) | 0.68 ± 0.22<br>mU                     | Healthy<br>Controls<br>(n=18) | 0.11 ± 0.05<br>mU                     | [8]           |
| Severe<br>VKC             | Tears          | Severe<br>VKC<br>Patients<br>(n=7)    | 1.91 ± 0.71<br>mU                     | Healthy<br>Controls<br>(n=18) | 0.11 ± 0.05<br>mU                     | [8]           |

#### Signaling Pathways:

In VKC, allergen exposure triggers the cross-linking of IgE on the surface of conjunctival mast cells, leading to their degranulation and the release of chymase, histamine, and other inflammatory mediators. Chymase contributes to the inflammatory response and tissue remodeling that leads to the formation of giant papillae. It can cause apoptosis of conjunctival epithelial cells by degrading fibronectin, leading to a breakdown of the epithelial barrier.[9] Chymase also activates MMP-9, which can further degrade the extracellular matrix.[10]





Click to download full resolution via product page

Chymase in vernal keratoconjunctivitis.

## **Dry Eye Disease**

Dry eye disease is a multifactorial condition of the tears and ocular surface that results in symptoms of discomfort, visual disturbance, and tear film instability with potential damage to the ocular surface. Inflammation is a key component of dry eye disease, and mast cells are involved in this inflammatory process. Upon activation, mast cells in the conjunctiva release mediators like histamine, tryptase, and chymase, which can degrade extracellular matrix components and contribute to the inflammatory cycle.[11]

## Experimental Protocols Chymase Activity Assay in Ocular Fluids

This protocol is adapted for the measurement of chymase activity in human vitreous fluid.[5]

#### Materials:

- Vitreous fluid samples
- Chymase inhibitor (e.g., chymostatin, 50 μM)
- Radiolabelled 125I-Angiotensin I



- Reaction buffer (specific composition should be optimized, but a Tris-HCl or similar buffer at physiological pH is a common starting point)
- 1% Phosphoric acid
- Scintillation counter or gamma counter
- Protein assay kit (e.g., BCA or Bradford)

#### Procedure:

- Sample Preparation: Collect vitreous samples during vitreoretinal surgery and immediately freeze at -80°C until the assay is performed. Thaw samples on ice before use.
- Reaction Setup: In a microcentrifuge tube, pre-incubate the vitreous sample with or without the chymase inhibitor (chymostatin, 50  $\mu$ M) for a specified time (e.g., 15-30 minutes) at room temperature to ensure inhibition.
- Initiation of Reaction: Add radiolabelled 125I-Ang I to the reaction mixture to a final
  concentration that should be determined based on the expected enzyme activity and specific
  activity of the substrate.
- Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Termination of Reaction: Stop the reaction by adding 1% phosphoric acid.
- Separation and Quantification: Centrifuge the samples to pellet any precipitates. The generation of 125I-Ang II product from 125I-Ang I by chymase is measured using a scintillation or gamma counter. The separation of product from substrate may require a chromatographic step (e.g., HPLC) for precise quantification.
- Protein Normalization: Determine the total protein concentration of each vitreous sample using a standard protein assay.
- Calculation: Express chymase activity as fmol of Ang II formed per minute per mg of protein.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Role of Tissue Renin-angiotensin System and the Chymase/angiotensin-(1-12) Axis in the Pathogenesis of Diabetic Retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Mast-Cell-Derived Chymase in the Lacrimal Glands of Patients with IgG4-Related Ophthalmic Disease | MDPI [mdpi.com]
- 3. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymase-mediated intestinal epithelial permeability is regulated by a protease-activating receptor/matrix metalloproteinase-2-dependent mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Measurement of activities in two different angiotensin II generating systems, chymase and angiotensin-converting enzyme, in the vitreous fluid of vitreoretinal diseases: a possible involvement of chymase in the pathogenesis of macular hole patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molvis.org [molvis.org]
- 8. Tear chymase in vernal keratoconjunctivitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mast cell chymase induces conjunctival epithelial cell apoptosis by a mechanism involving degradation of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteases and Their Potential Role as Biomarkers and Drug Targets in Dry Eye Disease and Ocular Surface Dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chymase in Ophthalmic Pathologies: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796930#chymase-involvement-in-ophthalmicdiseases]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com